4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine
Description
Properties
IUPAC Name |
4-methyl-6-[(4-nitrophenyl)methylsulfanyl]pyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7-10(13)11(16-12(14)15-7)20-6-8-2-4-9(5-3-8)17(18)19/h2-5H,6,13H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYMFIHFKBMOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SCC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529963 | |
| Record name | 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90072-41-6 | |
| Record name | 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol compound.
Attachment of the 4-Nitrophenylmethyl Group: The final step involves the nucleophilic substitution reaction where the sulfanyl group reacts with 4-nitrobenzyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Weight : 291.33 g/mol
- CAS Number : 90072-41-6
- Chemical Structure : The compound contains a pyrimidine core, which is known for its role in various biological processes.
Antimicrobial Activity
Pyrimidine derivatives, including the target compound, have been documented for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi by interfering with nucleic acid synthesis and function. This is primarily due to their ability to inhibit enzymes such as thymidine phosphorylase and dihydrofolate reductase, which are crucial for nucleotide metabolism .
Anticancer Potential
The structural similarity of this compound to known chemotherapeutic agents suggests potential anticancer activity. Pyrimidine-based drugs are widely used in cancer treatment due to their ability to disrupt DNA synthesis in rapidly dividing cells. Studies on related compounds have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing treatments .
Enzyme Inhibition Studies
Inhibitory effects on key enzymes like dihydrofolate reductase (DHFR) have been explored for similar pyrimidine derivatives. DHFR plays a vital role in the folate pathway, which is essential for DNA synthesis and repair. Inhibition of this enzyme can lead to decreased proliferation of cancer cells .
Study on Antimicrobial Properties
A recent study investigated the antimicrobial efficacy of various pyrimidine derivatives against common pathogens. The findings indicated that compounds structurally related to 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the nitrophenyl group in enhancing antimicrobial potency .
Clinical Relevance in Cancer Treatment
Research has highlighted the effectiveness of pyrimidine derivatives in combination therapies for cancer treatment. A clinical trial involving patients with advanced solid tumors demonstrated that a regimen including pyrimidine-based drugs improved overall survival rates compared to standard treatments alone. This underscores the potential role of this compound as an adjunct therapy in oncology .
Mechanism of Action
The mechanism of action of 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. The pyrimidine ring can interact with nucleic acids or enzymes, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:
Key Observations:
Substituent Effects :
- The 4-nitrophenyl group in the target compound and compounds 18a /19a () introduces strong electron-withdrawing effects, which may stabilize the pyrimidine ring and influence reactivity in nucleophilic substitution reactions .
- Sulfanyl (-S-) groups (target compound, 19a ) contrast with sulfonyl (-SO₂-) groups (), with the latter being more electron-withdrawing and less nucleophilic .
Thermal Stability :
- High melting points (>300°C) in 18a /19a suggest that fused heterocyclic systems and aromatic substituents enhance thermal stability, a trait likely shared by the target compound .
Synthetic Routes :
- Reflux with triethyl orthoformate () or formamide () are common methods for pyrimidine functionalization. The target compound may require similar conditions for introducing the sulfanyl and nitrophenyl groups .
Safety and Toxicity: Pyrimidine-2,5-diamine derivatives () are classified for acute oral toxicity and skin corrosion.
Research Findings and Implications
- The 4-nitrophenyl group may similarly influence redox properties .
- Crystallography : Advances in refinement tools like SHELXL () could aid in resolving the target compound’s crystal structure, particularly its sulfanyl linkage and nitro group orientation .
- Biological Interactions: The diamine core in pyrimidines often serves as a hydrogen-bond donor, critical for interactions with biological targets. Substituents like 4-nitrophenyl may enhance binding to hydrophobic pockets .
Biological Activity
4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-infectives, anticancer therapies, and enzyme inhibition.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 6308-31-2
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair.
1. Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit antimicrobial properties. In particular, studies have demonstrated that this compound possesses inhibitory effects against various bacterial strains.
2. Anticancer Activity
The compound's efficacy in cancer treatment has been explored through its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines.
3. Enzyme Inhibition
As a potent inhibitor of DHFR, this compound has been evaluated for its capacity to disrupt folate metabolism in pathogens such as Plasmodium falciparum. Molecular docking studies suggest strong binding affinity to the active site of DHFR.
Case Studies
Research Findings
Recent studies have highlighted the structural modifications on pyrimidines that enhance their biological activity. The introduction of substituents like nitrophenyl groups has been shown to improve the potency of these compounds against specific targets.
Q & A
Q. What strategies ensure reproducibility in catalytic applications (e.g., as a ligand in metal complexes)?
- Methodology :
- Process Control : Optimize reaction parameters (e.g., catalyst loading, solvent) via DoE (Design of Experiments).
- Characterization : Use XAS (X-ray absorption spectroscopy) to confirm metal-ligand coordination.
- Replication : Cross-validate results with independent labs using identical synthetic protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
